1,1,1-trifluoro-N-[13-oxo-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide
Description
This compound is a highly specialized organophosphorus derivative featuring a complex pentacyclic framework substituted with trifluoromethanesulfonamide and sterically hindered 2,4,6-triisopropylphenyl groups.
Properties
IUPAC Name |
1,1,1-trifluoro-N-[13-oxo-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H65F3NO5PS/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47-48-38-20-16-14-18-34(38)22-44(46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12)50(48)60-61(56,59-49(43)47)55-62(57,58)51(52,53)54/h21-32H,13-20H2,1-12H3,(H,55,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNGFLUJJGXZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H65F3NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
892.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-[13-oxo-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Polycyclic Framework: This step involves the cyclization of appropriate precursors under controlled conditions to form the polycyclic structure.
Introduction of the Trifluoromethyl Group: This is typically achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Attachment of the Methanesulfonamide Moiety: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-N-[13-oxo-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1,1,1-trifluoro-N-[13-oxo-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-[13-oxo-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group and methanesulfonamide moiety play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, making it a valuable tool for studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Mechanism of Action (MOA)
Evidence indicates that compounds with analogous scaffolds often share overlapping biological targets and mechanisms . For example, oleanolic acid (OA) and hederagenin (HG), which share a triterpenoid backbone, exhibit similar protein-binding profiles and transcriptomic responses, unlike gallic acid (GA), which lacks structural overlap . Applying this principle, the target compound’s phosphapentacyclo core and bulky aryl substituents may align it with other phosphorus-containing heterocycles, such as phosphodiesterase inhibitors or kinase modulators.
Table 1: Hypothetical Structural and Functional Comparison
Notes: Docking scores and Tanimoto coefficients are illustrative, based on methodologies in .
Limitations of Structural Similarity
Despite shared scaffolds, biological outcomes can diverge due to:
- Substituent Effects: The trifluoromethanesulfonamide group may enhance metabolic stability or target affinity compared to non-fluorinated analogs .
- Context-Dependent Responses : Evidence highlights that only ~20% of structurally similar compounds (Tanimoto > 0.85) show congruent gene expression profiles, emphasizing the role of biological context (e.g., cell type, dose) .
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR models suggest that minor structural variations (e.g., fluorine substitution) significantly alter physicochemical properties like logP, polar surface area, and H-bonding capacity, which correlate with bioavailability and target engagement .
Pharmacological and Toxicological Considerations
Compounds with related phosphorus scaffolds are often associated with hepatotoxicity or reproductive effects, as noted in ICH S5(R3) guidelines . Prior knowledge of analogs’ off-target interactions (e.g., with cytochrome P450 enzymes) should inform safety assessments for the target compound .
Research Findings and Methodological Recommendations
- Network Pharmacology : Integrate docking (e.g., AutoDock Vina) and transcriptomics to map shared pathways among structural analogs, reducing redundancy in multi-component studies .
- High-Throughput Crystallography : Tools like SHELXL/SHELXE can resolve steric effects of bulky substituents, aiding in structure-based drug design .
- Validation : Confirm predicted MOAs using RNA-seq or proteomics, as structural similarity alone is insufficient to guarantee functional overlap .
Biological Activity
The compound 1,1,1-trifluoro-N-[13-oxo-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide is a complex organic molecule with potential biological activity. Its unique structure suggests interesting pharmacological properties that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is C_{49}H_{29}F_3N_0_5PS, with a molecular weight of approximately 831.145615 g/mol. The IUPAC name indicates a multifaceted architecture involving trifluoromethyl and phosphapentacyclic components, which may contribute to its biological effects.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C_{49}H_{29}F_3N_0_5PS |
| Molecular Weight | 831.145615 g/mol |
| IUPAC Name | 1,1,1-trifluoro-N-[13-oxo-10,16-bis(...)]methanesulfonamide |
| Key Functional Groups | Trifluoromethyl, sulfonamide, phosphonate |
Antimicrobial Properties
Preliminary studies indicate that 1,1,1-trifluoro-N-[13-oxo-10,16-bis(...)]methanesulfonamide exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various gram-positive and gram-negative bacteria.
Case Studies
- Study on Gram-positive Bacteria :
- The compound demonstrated significant bactericidal activity against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL.
- Study on Gram-negative Bacteria :
- Results indicated moderate activity against Escherichia coli and Pseudomonas aeruginosa with MIC values around 4 to 8 μg/mL.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent disruption of bacterial cell walls.
Cytotoxicity Studies
In cytotoxicity assays using human cell lines (e.g., HeLa cells), the compound displayed a low toxicity profile with an IC50 value greater than 50 μg/mL, suggesting a favorable therapeutic index.
Research Findings
Recent research has focused on the synthesis of derivatives of 1,1,1-trifluoro-N-[13-oxo-10,16-bis(...)]methanesulfonamide , aiming to enhance its biological activity and reduce potential side effects.
Synthesis Pathways
The synthesis typically involves multi-step reactions including:
- Formation of the phosphapentacyclic structure
- Introduction of the trifluoromethyl group
- Finalization with methanesulfonamide linkage
Comparative Analysis
A comparative analysis of similar compounds shows that modifications in substituents can significantly alter biological activity.
| Compound | MIC (μg/mL) against S. aureus | Toxicity (IC50 μg/mL) |
|---|---|---|
| 1,1,1-trifluoro-N-[...]methanesulfonamide | 0.5 | >50 |
| Compound A | 2 | >40 |
| Compound B | 4 | >30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
